
2-Hydroxypropyl 2-(aminooxy)-3-methoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropyl 2-(aminooxy)-3-methoxypropanoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of hydroxy, aminooxy, and methoxy functional groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 2-(aminooxy)-3-methoxypropanoate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2-hydroxypropyl methacrylate with an aminooxy compound under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxypropyl 2-(aminooxy)-3-methoxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aminooxy group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield aldehydes or ketones, while reduction of the aminooxy group may produce primary or secondary amines.
Applications De Recherche Scientifique
2-Hydroxypropyl 2-(aminooxy)-3-methoxypropanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including drug delivery and targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxypropyl 2-(aminooxy)-3-methoxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy, aminooxy, and methoxy groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate various biochemical processes and pathways, leading to its observed effects in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypropyl methacrylate: Shares the hydroxypropyl group but lacks the aminooxy and methoxy groups.
2-Hydroxyethyl methacrylate: Similar in structure but with an ethyl group instead of a propyl group.
Hydroxypropyl-β-cyclodextrin: Contains hydroxypropyl groups but has a different core structure.
Uniqueness
2-Hydroxypropyl 2-(aminooxy)-3-methoxypropanoate is unique due to the presence of all three functional groups (hydroxy, aminooxy, and methoxy) in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H15NO5 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
2-hydroxypropyl 2-aminooxy-3-methoxypropanoate |
InChI |
InChI=1S/C7H15NO5/c1-5(9)3-12-7(10)6(13-8)4-11-2/h5-6,9H,3-4,8H2,1-2H3 |
Clé InChI |
GUIHBCILXWGSRK-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)C(COC)ON)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



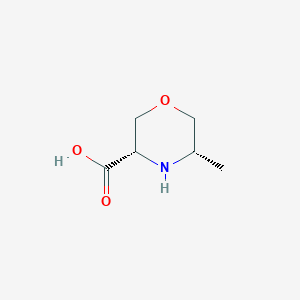
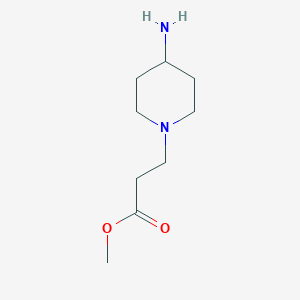
![2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13237474.png)
![4-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13237478.png)

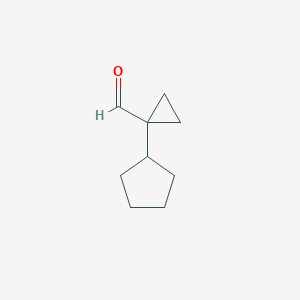
![5-[4-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13237513.png)

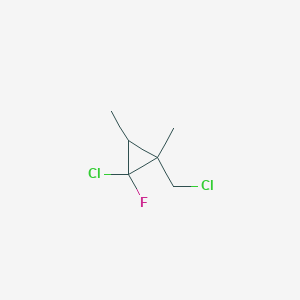
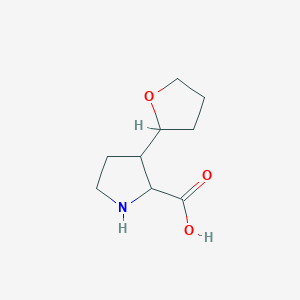
![5-Fluorospiro[2.5]octan-6-amine](/img/structure/B13237523.png)

![2-methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13237535.png)
